molecular formula C16H16O3S B4829856 3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde

3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde

Cat. No.: B4829856
M. Wt: 288.4 g/mol
InChI Key: KYWCQJJYLRDYOP-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde is an organic compound with the molecular formula C16H16O3S It is a derivative of benzaldehyde, featuring methoxy and phenylsulfanylethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-phenylsulfanylethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the phenylsulfanylethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenylsulfanylethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy or phenylsulfanylethoxy groups.

Major Products Formed

    Oxidation: 3-Methoxy-4-(2-phenylsulfanylethoxy)benzoic acid.

    Reduction: 3-Methoxy-4-(2-phenylsulfanylethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylsulfanylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-phenylethoxy)benzaldehyde
  • 3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde
  • 3-Ethoxy-4-methoxybenzaldehyde

Uniqueness

3-Methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde is unique due to the presence of the phenylsulfanylethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-18-16-11-13(12-17)7-8-15(16)19-9-10-20-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCQJJYLRDYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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